
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one is an organic compound that features a fluorophenyl group attached to a thioether linkage, which is further connected to a methylpentanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)thio)-3-methylpentan-2-one typically involves the cross-coupling of 4-fluorophenyl magnesium bromide with appropriate bromides using cobalt(III) acetylacetonate (acac) along with TMEDA and hexamethylenetetramine (HMTA). This reaction yields the desired product with enhanced selectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Applications De Recherche Scientifique
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((4-Fluorophenyl)thio)-3-methylpentan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed mechanistic studies are required to fully elucidate these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea Derivatives: These compounds share the thioether linkage and have diverse biological applications, including antibacterial and anticancer properties.
Fluorophenyl Compounds: Compounds with fluorophenyl groups are known for their stability and unique reactivity in organic synthesis.
Uniqueness
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one is unique due to the combination of its fluorophenyl and thioether functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15FOS |
|---|---|
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)sulfanyl-3-methylpentan-2-one |
InChI |
InChI=1S/C12H15FOS/c1-3-9(2)12(14)8-15-11-6-4-10(13)5-7-11/h4-7,9H,3,8H2,1-2H3 |
Clé InChI |
OXYMUHOEWZSVOK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)CSC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


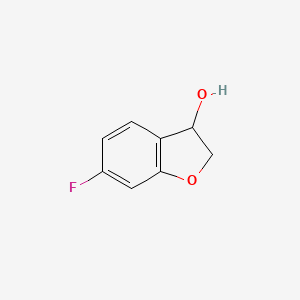
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)

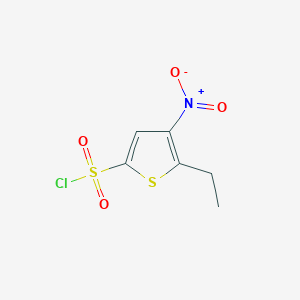
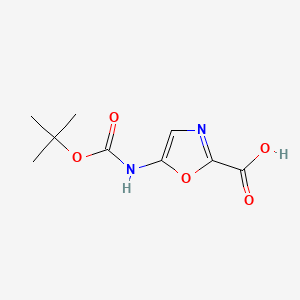

![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B15327695.png)

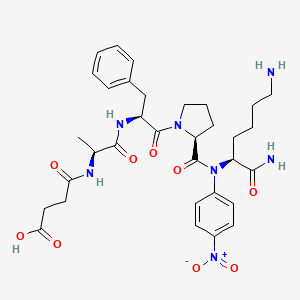
![Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)

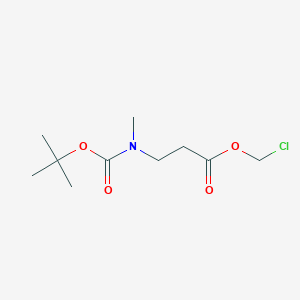
![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15327747.png)
